![molecular formula C5H6ClN3 B1592472 2-Chloropyridine-3,5-diamine CAS No. 5632-81-5](/img/structure/B1592472.png)
2-Chloropyridine-3,5-diamine
Overview
Description
2-Chloropyridine-3,5-diamine, also known as 2-chloro-3,5-diaminopyridine (2-CDP), is an organic compound with the molecular formula C5H7ClN2. It is a white solid with a mild odor and is soluble in water and alcohol. 2-CDP is a versatile building block for the synthesis of a range of compounds and is used in a variety of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Phenolic Compounds and Their Biological Activities
Research on chlorogenic acid (CGA) highlights the diverse biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and antimicrobial activities. CGA's roles in modulating lipid metabolism and glucose regulation suggest potential applications for compounds like 2-Chloropyridine-3,5-diamine in therapeutic and food additive uses due to their structural similarities and functional groups M. Naveed et al., 2018.
Tautomerism in Nucleic Acid Bases
The study of tautomeric equilibria in purine and pyrimidine bases, examining the influence of molecular interactions on their stability, can be relevant to the research on this compound. Understanding how chemical environment affects the stability of specific tautomers may inform its potential applications in drug design and molecular biology W. Person et al., 1989.
Solid-State NMR Spectroscopy of Halogens
The review on solid-state NMR spectroscopy of quadrupolar halogens, including chlorine, provides detailed insights into the structural and electronic properties of halogen-containing compounds. This knowledge base can be crucial for understanding the molecular structure, dynamics, and interactions of this compound in solid states, potentially guiding its applications in material science and chemistry D. L. Bryce & Gregory D. Sward, 2006.
Herbicide Toxicity and Environmental Impact
Research on the toxicity and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) provides a framework for studying the ecological and health implications of chemical compounds, including this compound. This knowledge is vital for assessing its safety and environmental footprint if used in agricultural or industrial applications Natana Raquel Zuanazzi et al., 2020.
Pyrrolidine in Drug Discovery
The review on pyrrolidine in drug discovery underscores the importance of nitrogen heterocycles in medicinal chemistry, highlighting their versatility and therapeutic potential. Given the structural similarities, research on this compound could explore its applications in designing new biologically active compounds for treating human diseases Giovanna Li Petri et al., 2021.
properties
IUPAC Name |
2-chloropyridine-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNABPUPJEZQSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622605 | |
Record name | 2-Chloropyridine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5632-81-5 | |
Record name | 2-Chloropyridine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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